molecular formula C2H2ClFO B1623781 chloroacetyl fluoride CAS No. 359-14-8

chloroacetyl fluoride

Cat. No.: B1623781
CAS No.: 359-14-8
M. Wt: 96.49 g/mol
InChI Key: GKUAOYZMFRWOOC-UHFFFAOYSA-N
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Description

2-chloroacetyl fluoride is an organic compound with the molecular formula C₂H₂ClFO. It is a colorless liquid with a pungent odor and is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro and a fluoro group attached to the acetyl moiety.

Preparation Methods

2-chloroacetyl fluoride can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with hydrogen fluoride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition. Another method involves the fluorination of chloroacetic acid using a fluorinating agent such as sulfur tetrafluoride.

Industrial production of 2-chloroacetyl fluoride often involves the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

2-chloroacetyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine can produce a chloroacetamide.

    Hydrolysis: In the presence of water, 2-chloroacetyl fluoride hydrolyzes to form chloroacetic acid and hydrogen fluoride.

    Reduction: The compound can be reduced to 2-chloroethanol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents can convert 2-chloroacetyl fluoride to chloroacetic acid.

Scientific Research Applications

2-chloroacetyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: It is used in the production of herbicides and other agrochemicals, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloroacetyl fluoride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For example, it can react with the amino groups of proteins, leading to changes in protein structure and activity.

Comparison with Similar Compounds

2-chloroacetyl fluoride is similar to other acyl halides, such as chloroacetyl chloride and fluoroacetyl chloride. its unique combination of chloro and fluoro groups makes it more reactive and versatile in certain chemical reactions.

Similar Compounds

    Chloroacetyl chloride: Used in the synthesis of pharmaceuticals and agrochemicals.

    Fluoroacetyl chloride: Known for its use in organic synthesis and as a reagent in chemical research.

    Bromoacetyl chloride: Another acyl halide with similar reactivity but different applications due to the presence of a bromo group.

2-chloroacetyl fluoride’s unique properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUAOYZMFRWOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416017
Record name 2-chloroacetyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-14-8
Record name 2-chloroacetyl Fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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